![molecular formula C15H23BrO B13220738 ({[3-(Bromomethyl)-3-ethylpentyl]oxy}methyl)benzene](/img/structure/B13220738.png)
({[3-(Bromomethyl)-3-ethylpentyl]oxy}methyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
({[3-(Bromomethyl)-3-ethylpentyl]oxy}methyl)benzene: is an organic compound with the molecular formula C13H19BrO It is a derivative of benzene, where a bromomethyl group and an ethylpentyl group are attached to the benzene ring through an oxygen bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ({[3-(Bromomethyl)-3-ethylpentyl]oxy}methyl)benzene typically involves the reaction of 3-(bromomethyl)-3-ethylpentanol with benzyl alcohol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an ether linkage between the alcohol groups, resulting in the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: ({[3-(Bromomethyl)-3-ethylpentyl]oxy}methyl)benzene can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the bromomethyl group to a methyl group.
Substitution: The bromomethyl group in the compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, or alkoxides to form new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Amines, thiols, alkoxides
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Methyl derivatives
Substitution: Amino, thio, or alkoxy derivatives
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, ({[3-(Bromomethyl)-3-ethylpentyl]oxy}methyl)benzene serves as a versatile intermediate for the preparation of more complex molecules. It can be used to introduce functional groups into aromatic systems, facilitating the synthesis of various pharmaceuticals and agrochemicals.
Biology and Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to undergo various chemical transformations makes it a valuable building block for designing molecules with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties. Its reactivity and functional group compatibility make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of ({[3-(Bromomethyl)-3-ethylpentyl]oxy}methyl)benzene involves its interaction with specific molecular targets, depending on its derivatives and applications. For instance, in medicinal chemistry, its derivatives may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets would vary based on the specific derivative and its intended use.
Comparación Con Compuestos Similares
Bromomethyl methyl ether: A simpler compound with a similar bromomethyl group but lacking the ethylpentyl and benzene moieties.
Benzyl bromide: Contains a bromomethyl group attached directly to a benzene ring, without the ether linkage.
3-(Bromomethyl)pentane: Similar aliphatic structure but without the benzene ring.
Uniqueness: ({[3-(Bromomethyl)-3-ethylpentyl]oxy}methyl)benzene is unique due to its combination of aromatic and aliphatic structures, along with the presence of a bromomethyl group. This unique structure allows it to participate in a wide range of chemical reactions, making it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C15H23BrO |
|---|---|
Peso molecular |
299.25 g/mol |
Nombre IUPAC |
[3-(bromomethyl)-3-ethylpentoxy]methylbenzene |
InChI |
InChI=1S/C15H23BrO/c1-3-15(4-2,13-16)10-11-17-12-14-8-6-5-7-9-14/h5-9H,3-4,10-13H2,1-2H3 |
Clave InChI |
MQWKLRMQAUELBC-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)(CCOCC1=CC=CC=C1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


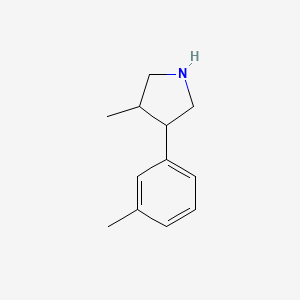


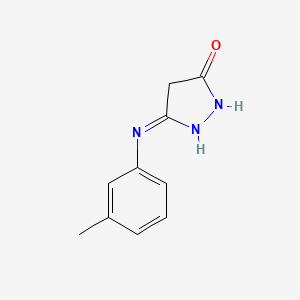
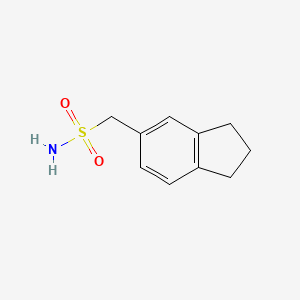
![({4-Fluoro-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B13220687.png)
![1-Methyl-5-{7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole](/img/structure/B13220700.png)

![2-[(2-Methoxyethyl)amino]acetamide](/img/structure/B13220712.png)
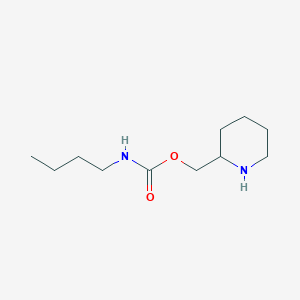
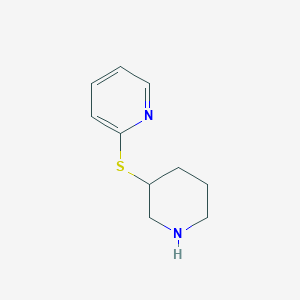
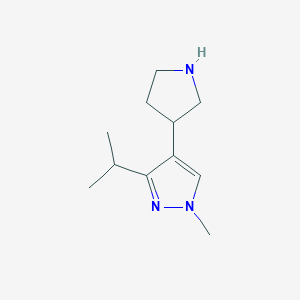
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(3-nitrophenyl)propanoate](/img/structure/B13220745.png)

